molecular formula C15H10N2O2 B036731 Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- CAS No. 5873-54-1

Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-

Cat. No.: B036731
CAS No.: 5873-54-1
M. Wt: 250.25 g/mol
InChI Key: LFSYUSUFCBOHGU-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound, commonly referred to as 2,4′-methylenediphenyl diisocyanate (2,4′-MDI), features two isocyanate (-NCO) groups attached to a diphenylmethane backbone. The isocyanate groups are positioned at the 2- and 4′-positions relative to the methylene bridge (CH₂) connecting the benzene rings .

Properties

IUPAC Name

1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10N2O2/c18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSYUSUFCBOHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027607
Record name 1-Isocyanato-2-(4-isocyanatobenzyl)benzene
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Molecular Weight

250.25 g/mol
Source PubChem
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Physical Description

Liquid; Liquid, Other Solid
Record name Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-
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CAS No.

5873-54-1, 39420-98-9
Record name 2,4′-MDI
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Record name 2,4'-Diphenylmethane diisocyanate
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Record name Poly(oxy(methyl-1,2-ethanediyl)), alpha-hydro-omega-hydroxy-, polymer with 1,1'-methylenebis(isocyanatobenzene)
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Record name Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-
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Record name 1-Isocyanato-2-(4-isocyanatobenzyl)benzene
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Record name o-(p-isocyanatobenzyl)phenyl isocyanate
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Record name Benzene, 1,1'-methylenebis[isocyanato polymer and polypropylene glycol
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Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, polymer with 1,1'-methylenebis[isocyanatobenzene]
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Record name 2,4'-DIPHENYLMETHANE DIISOCYANATE
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Biological Activity

Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- is a complex isocyanate compound with significant implications in various fields, including materials science and biological research. This compound, also known as 2,4'-MDI, is part of the methylenediphenyl diisocyanate (MDI) family, which is known for its reactivity and utility in producing polyurethanes. Understanding its biological activity is crucial for assessing its safety and potential applications.

  • Molecular Formula : C15H10N2O2
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 5873-54-1

Isocyanates like Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- are highly reactive due to the presence of isocyanate functional groups. They primarily interact with nucleophiles such as water and alcohols, leading to the formation of ureas or urethanes. This reactivity underpins their use in various industrial applications but also raises concerns regarding their biological effects.

Biological Activity and Toxicology

  • Toxicological Profile :
    • Isocyanates are known to be respiratory irritants and sensitizers. Studies indicate that exposure to MDI substances can lead to respiratory issues, including asthma and other lung diseases .
    • Research has shown that certain MDI compounds can induce genotoxic effects, raising concerns about their carcinogenic potential. For instance, lung tumors were observed in rats exposed to high concentrations of MDIs in long-term inhalation studies .
  • Impact on DNA Methylation :
    • A study on benzene metabolites indicated that exposure could alter global DNA methylation patterns in hepatic cells, suggesting potential epigenetic effects associated with benzene derivatives. While this study does not directly address our compound, it highlights the importance of understanding the broader implications of benzene-related chemicals on genetic material.
  • Enzyme Interaction :
    • Isocyanates may interact with biological enzymes; for example, research on monoamine oxidase (MAO) suggests that benzene derivatives could influence enzyme activity. This opens avenues for exploring their use in biochemical studies or pharmaceutical applications.

Case Study: Respiratory Sensitization

A case study involving workers exposed to MDI highlighted significant respiratory sensitization leading to asthma-like symptoms. This underscores the need for stringent safety measures when handling isocyanates in industrial settings.

Research Findings Table

StudyFindings
Screening Assessment for MDIIdentified MDI substances as priorities for action due to human health concerns; showed carcinogenicity and respiratory effects.
DNA Methylation StudyIndicated potential toxicological impacts of benzene derivatives on DNA methylation patterns in human cells.
Enzyme InhibitionSuggested possible interactions with enzymes like MAO, indicating potential biochemical applications or risks.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H10N2O2
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 5873-54-1

The compound features two isocyanate functional groups attached to a benzene ring, which enhances its reactivity and utility in chemical synthesis. Its structure allows it to participate in diverse chemical reactions, making it a valuable compound in various industrial applications.

Industrial Applications

Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- is primarily used in the production of polyurethanes, which are versatile materials employed in several industries:

  • Polyurethane Production :
    • MDI is a crucial component in manufacturing rigid and flexible polyurethane foams used in insulation, furniture, and automotive parts.
    • It serves as a binding agent in adhesives and sealants, providing strong adhesion properties.
  • Coatings and Sealants :
    • The compound is utilized in producing protective coatings that offer durability and resistance to environmental factors.
    • It is also used in sealants that require high-performance characteristics against moisture and chemicals.
  • Construction Materials :
    • MDI is incorporated into construction materials as a foaming agent and process regulator, enhancing the thermal insulation properties of building components.

The biological activity of Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- has been the subject of extensive research due to its health implications:

  • Respiratory Sensitization :
    • Exposure to MDI has been linked to respiratory issues, including asthma-like symptoms. A case study highlighted significant respiratory sensitization among workers handling MDI, necessitating stringent safety measures during its use .
  • Skin and Eye Irritation :
    • The compound is classified as a skin irritant and can cause severe reactions upon contact. Proper handling procedures are essential to minimize exposure risks.

Case Study: Respiratory Sensitization

A study involving workers exposed to MDI reported significant respiratory sensitization leading to asthma-like symptoms. This underscores the necessity for stringent safety measures when handling isocyanates in industrial environments.

Research Findings Table

Research AreaFindings
Toxicological ProfileIsocyanates are known respiratory irritants; exposure can lead to asthma and lung diseases.
DNA InteractionStudies indicate potential genotoxic effects; long-term exposure may alter DNA methylation patterns.
Enzyme InteractionResearch suggests that benzene derivatives could influence enzyme activity relevant for biochemical studies.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₁₀N₂O₂
  • CAS Number: 5124-30-1 (based on synonyms in )
  • Molecular Weight : ~250–265 g/mol (similar to compounds in )
  • Applications : Primarily used in polyurethane production, elastomers, and coatings due to its diisocyanate functionality, which enables crosslinking .

Comparison with Structural Isomers

4,4′-Methylenediphenyl Diisocyanate (4,4′-MDI)

Structural Differences :

  • The isocyanate groups are at the para positions (4,4′) relative to the methylene bridge .
  • CAS Number : 101-68-8 .

Property Differences :

  • Reactivity : 4,4′-MDI is more symmetrical, leading to higher crystallinity and faster curing times in polyurethanes.
  • Thermal Stability : 2,4′-MDI exhibits better heat-set efficiency in spandex (≥85% at 175–190°C) due to reduced steric hindrance .
  • Industrial Use : 4,4′-MDI dominates in rigid foams, while 2,4′-MDI is preferred for flexible elastomers .

2,2′-Methylenediphenyl Diisocyanate (2,2′-MDI)

Structural Differences :

  • Both isocyanate groups are in ortho positions (2,2′) .
  • CAS Number : 2536-05-2 .

Property Differences :

  • Steric Hindrance : The ortho-substitution increases steric hindrance, reducing reactivity in polymerization.
  • Applications: Limited industrial use due to challenges in synthesis and handling .

Comparison with Mono-Isocyanate Derivatives

Phenyl Isocyanate

Structural Differences :

  • Single isocyanate group attached to a benzene ring .
  • CAS Number : 103-71-7.

Property Differences :

  • Reactivity: Less reactive in crosslinking due to mono-functionality; used as an intermediate in agrochemicals and pharmaceuticals.
  • Molecular Weight : 119.12 g/mol .

2-Methylphenyl Isocyanate

Structural Differences :

  • Methyl group at the 2-position of the benzene ring .
  • CAS Number : 614-68-4.

Property Differences :

  • Applications : Used in specialty polymers and as a blocking agent for isocyanate groups .

Comparison with Substituted Diisocyanates

4,4′-Dibenzyl Diisocyanate

Structural Differences :

  • Contains a dibenzyl group instead of diphenylmethane .
  • CAS Number : 1034-24-8.

Property Differences :

  • Flexibility : The benzyl groups enhance flexibility in polyurethanes.
  • Density : 1.11 g/cm³; higher than 2,4′-MDI due to increased aromaticity .

1-Isocyanato-2-methyl-4-nitro-benzene

Structural Differences :

  • Nitro (-NO₂) group at the 4-position, introducing electron-withdrawing effects .
  • CAS Number: Not explicitly listed (similar compounds in ).

Property Differences :

  • Reactivity : The nitro group increases electrophilicity, accelerating reactions with nucleophiles.
  • Applications : Used in high-performance adhesives and explosives .

Data Table: Key Properties of Selected Compounds

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2,4′-MDI 5124-30-1 ~250–265 370.9 Spandex, flexible foams
4,4′-MDI 101-68-8 250.26 340–360 Rigid foams, adhesives
Phenyl Isocyanate 103-71-9 119.12 165 Pharmaceuticals
2-Methylphenyl Isocyanate 614-68-6 133.15 195 Specialty polymers
4,4′-Dibenzyl Diisocyanate 1034-24-8 264.28 370.9 High-flexibility coatings

Research Findings and Industrial Relevance

  • Thermal Performance : 2,4′-MDI’s asymmetric structure improves heat-set efficiency in spandex by 23–55 mole% compared to 4,4′-MDI .
  • Toxicity: All diisocyanates require stringent handling due to respiratory hazards, but 2,4′-MDI’s lower volatility reduces inhalation risks compared to mono-isocyanates .
  • Synthesis: 2,4′-MDI is synthesized via phosgenation of 2,4′-diaminodiphenylmethane, similar to other MDI isomers but with tailored catalysts .

Preparation Methods

Liquid-Phase Phosgenation

In the liquid-phase method, MDA is dissolved in an inert solvent (e.g., chlorobenzene) and reacted with phosgene at elevated temperatures (40–100°C). The reaction proceeds in two stages:

  • Carbamoyl chloride formation : MDA reacts with phosgene to form intermediate carbamoyl chlorides.

  • Thermal decomposition : Heating the intermediates to 120–180°C eliminates hydrogen chloride (HCl), yielding 2,4′-MDI.

Key parameters :

  • Solvent selection : o-Dichlorobenzene (ODCB) is preferred for its high boiling point (180°C) and stability under reactive conditions.

  • Phosgene stoichiometry : A 2:1 molar ratio of phosgene to MDA ensures complete conversion, minimizing residual amines.

Limitations :

  • HCl byproduct necessitates scrubbing systems to prevent equipment corrosion.

  • Safety risks associated with handling gaseous phosgene.

Gas-Phase Phosgenation

The gas-phase method vaporizes MDA and phosgene at 200–600°C, enabling rapid reaction kinetics and reduced solvent use. A representative industrial setup involves:

  • Preheating : MDA and phosgene are superheated to 300°C.

  • Reactor design : A nozzle injects vapors into a reaction chamber, where they mix with inert solvent sprays (e.g., ODCB) to quench the reaction.

Advantages :

  • Short residence time : Reactions complete in <1 minute, enhancing throughput.

  • Higher purity : Reduced solvent contamination improves product quality.

Operational data :

ParameterValue
Temperature300°C
PressureAtmospheric
Space-time yield500 kg/m³·h
Isocyanate purity>99%

Non-Phosgene Synthesis Methods

To mitigate phosgene-related hazards, alternative routes have been developed, including catalytic carbonylation and dimethyl carbonate (DMC) pathways.

Catalytic Carbonylation of Nitroarenes

This method avoids phosgene by reacting nitrobenzene derivatives with carbon monoxide (CO) in the presence of transition metal catalysts (e.g., Pd, Rh). For 2,4′-MDI synthesis:

  • Nitro compound preparation : 2,4′-Dinitrodiphenylmethane is synthesized via nitration of diphenylmethane.

  • Reductive carbonylation : The dinitro compound reacts with CO and hydrogen under catalytic conditions to form 2,4′-MDI.

Catalyst performance :

CatalystSubstrateTemperature (°C)Yield (%)
Pd/CDinitro-MDA18078.5
Rh₂O₃Dinitro-MDA20083.0

Challenges :

  • High catalyst costs and sensitivity to sulfur impurities.

  • Requires pressurized reactors (30–50 bar).

Dimethyl Carbonate Route

The DMC method employs green chemistry principles, utilizing dimethyl carbonate as a phosgene substitute. The reaction proceeds via:

  • Carbamate formation : MDA reacts with DMC to generate methyl carbamates.

  • Thermolysis : Heating carbamates to 200–250°C releases methanol and yields 2,4′-MDI.

Experimental conditions :

  • Catalyst : Zinc acetate (5 wt%) accelerates carbamate decomposition.

  • Solvent : Diphenyl ether enhances thermal stability.

Yield optimization :

Catalyst LoadingTemperature (°C)MDI Yield (%)
2% Zn24035.3
5% ZnO20063.3

Purification Techniques

Crude 2,4′-MDI requires purification to isolate the desired isomer from byproducts (e.g., polymeric MDI).

Fractional Distillation

Industrial-scale purification employs multi-stage distillation under vacuum (1–10 kPa). Key steps include:

  • Pre-distillation : Remove low-boiling impurities (e.g., solvents) at 100–150°C.

  • Isomer separation : 2,4′-MDI (boiling point: 240°C at 1 kPa) is separated from 4,4′-MDI (bp: 260°C).

Performance metrics :

ParameterValue
Purity99.2%
Recovery rate92%

Crystallization

Low-temperature crystallization (-20°C) in hexane selectively precipitates 2,4′-MDI, achieving >98% purity. This method is less energy-intensive but suitable only for small-scale production.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Safety RiskCost (USD/kg)
Liquid-phase phosgenation9599.0High2.50
Gas-phase phosgenation9799.5Moderate2.80
Catalytic carbonylation8398.5Low4.20
DMC route6397.0Low3.90

Key findings :

  • Phosgene-based methods dominate due to superior yields and cost-efficiency.

  • Non-phosgene routes, while safer, face scalability challenges and higher operational costs.

Q & A

Q. What are the common synthetic routes for preparing Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-?

The compound is typically synthesized via phosgenation of the corresponding diamine precursor, 2,4′-methylenedianiline (MDA). The reaction involves treating MDA with phosgene (COCl₂) under controlled conditions to replace amine groups with isocyanate (-NCO) groups. Alternative non-phosgene routes, such as catalytic carbonylation of nitroarenes, are also explored to reduce toxicity risks .

Q. How can the structure of this compound be confirmed experimentally?

Structural characterization employs:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aromatic protons and carbons, with distinct shifts for isocyanate groups (~120-130 ppm for 13C^{13}\text{C}) .
  • FT-IR Spectroscopy : Strong absorption bands at ~2270 cm⁻¹ confirm the presence of isocyanate (-NCO) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₅H₁₀N₂O₂) and isotopic pattern .

Q. What safety protocols are critical when handling this compound?

Due to the reactivity of isocyanate groups and potential respiratory sensitization:

  • Use fume hoods and PPE (gloves, goggles, respirators) to avoid inhalation or skin contact .
  • Monitor airborne concentrations below regulatory thresholds (e.g., 1.0 mg/m³ as NCO in coatings per GB9685-2008) .

Advanced Research Questions

Q. How do reaction conditions influence the reactivity of the isocyanate groups in this compound?

The two isocyanate groups exhibit differing reactivity due to steric and electronic effects. The ortho-isocyanate group is less reactive than the para-isocyanate group in nucleophilic additions (e.g., with alcohols or amines). Kinetic studies using in-situ FT-IR or HPLC can track consumption rates, with temperature and solvent polarity significantly affecting selectivity .

Q. What thermodynamic properties are critical for modeling its polymerization behavior?

Key parameters include:

  • Enthalpy of Reaction : ~-90 kJ/mol for urethane formation .
  • Thermal Stability : Decomposition onset at ~200°C, monitored via TGA .
  • Henry’s Law Constant : 4.8×10⁻³ atm·m³/mol for vapor-liquid partitioning, relevant for environmental fate studies .

Q. What analytical challenges arise when detecting trace amounts in environmental matrices?

Challenges include:

  • Matrix Interference : Co-eluting compounds in HPLC-MS require selective columns (e.g., C18) and MRM transitions .
  • Hydrolysis Sensitivity : Rapid conversion to aromatic amines in aqueous environments necessitates derivatization (e.g., with 9-fluorenylmethyl chloroformate) for stabilization .

Q. How do regulatory standards impact experimental design for industrial applications?

Compliance with standards like GB9685-2008 limits maximum residual levels in coatings (1.0 mg/kg as NCO). Researchers must validate synthesis/purification steps using ICP-MS or titration to ensure adherence .

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